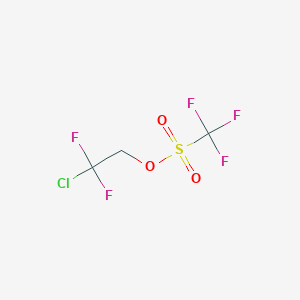
N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that features an isoxazole ring, a morpholine ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
作用機序
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of action can vary greatly depending on the specific compound and its structure.
Mode of Action
The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical Pathways
Isoxazole derivatives can affect a variety of biochemical pathways, depending on their specific targets of action. For example, some isoxazole derivatives may affect pathways related to inflammation, cancer cell proliferation, microbial growth, or neuronal signaling .
Pharmacokinetics
The pharmacokinetics of isoxazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and other factors .
Result of Action
The molecular and cellular effects of isoxazole derivatives can vary greatly depending on their specific targets of action and mode of action. For example, an isoxazole derivative that inhibits a certain enzyme may result in decreased activity of that enzyme and its associated biochemical pathway .
Action Environment
The action, efficacy, and stability of isoxazole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, presence of other substances, and specific conditions within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with urea or thiourea.
Coupling of the Rings: The isoxazole and pyrimidine rings are then coupled using appropriate coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
科学的研究の応用
N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Uniqueness
N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions and applications that may not be achievable with simpler compounds .
特性
IUPAC Name |
6-morpholin-4-yl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-12(15-10-1-4-20-16-10)9-7-11(14-8-13-9)17-2-5-19-6-3-17/h1,4,7-8H,2-3,5-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSHNEDWFRUHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)
![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)
![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962491.png)
![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)

